Home > Products > Screening Compounds P6609 > Defluoro Paliperidone-d4
Defluoro Paliperidone-d4 -

Defluoro Paliperidone-d4

Catalog Number: EVT-1502293
CAS Number:
Molecular Formula: C₂₃H₂₄D₄N₄O₃
Molecular Weight: 412.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defluoro Paliperidone-d4 is a deuterated analog of Paliperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. This compound is characterized by the substitution of fluorine atoms with deuterium, which can enhance its stability and alter its pharmacokinetic profile. The synthesis and analysis of Defluoro Paliperidone-d4 are essential for understanding its properties and potential applications in clinical settings.

Source and Classification

Defluoro Paliperidone-d4 is derived from Paliperidone, which is itself a metabolite of Risperidone. It falls under the classification of atypical antipsychotics and is often used in research settings to study drug metabolism and pharmacodynamics. The deuterated form is particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

Synthesis Analysis

Methods

The synthesis of Defluoro Paliperidone-d4 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups for modification.
  2. Deuteration: Deuterium can be introduced through various methods, including:
    • Direct Exchange: Using deuterated solvents or reagents that facilitate the exchange of hydrogen with deuterium.
    • Reduction Reactions: Employing reducing agents that selectively replace fluorine atoms with deuterium.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate Defluoro Paliperidone-d4 from by-products.

Technical Details

The synthetic route may involve specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

Defluoro Paliperidone-d4 has a molecular formula that reflects the substitution of fluorine atoms with deuterium. The structure can be represented as follows:

  • Molecular Formula: C15H13D4ClF2N3O
  • Molecular Weight: Approximately 320.9 g/mol

Data

The structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Defluoro Paliperidone-d4 can participate in various chemical reactions typical for amines and aromatic compounds:

  • Oxidation: Can be oxidized to form N-oxides or other derivatives.
  • Reduction: Further reduction may yield different amine derivatives.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions, enabling further modifications.

Technical Details

The reactions are often conducted under controlled conditions, with careful monitoring using techniques such as high-performance liquid chromatography (HPLC) to track reaction progress and product formation.

Mechanism of Action

Defluoro Paliperidone-d4 functions similarly to its parent compound, Paliperidone, by acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.

Process

  1. Receptor Binding: The compound binds to these receptors in the brain, inhibiting their activity.
  2. Signal Modulation: This action modulates neurotransmitter release, contributing to its antipsychotic effects.
  3. Deuteration Effects: The presence of deuterium may influence the binding affinity and metabolic stability compared to non-deuterated forms.

Data

Studies on deuterated compounds suggest altered pharmacokinetics, potentially leading to improved therapeutic profiles or reduced side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol or dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: May react with strong acids or bases; careful handling is required during synthesis and analysis.
Applications

Scientific Uses

Defluoro Paliperidone-d4 serves several important roles in scientific research:

  • Metabolic Studies: Utilized in studies examining drug metabolism pathways due to its unique isotopic labeling.
  • Pharmacokinetic Research: Helps in understanding how modifications affect drug absorption, distribution, metabolism, and excretion.
  • Therapeutic Development: Assists in developing new formulations or analogs with enhanced therapeutic indices for treating psychiatric disorders.
Introduction to Defluoro Paliperidone-d4

Defluoro Paliperidone-d4 represents a strategically modified analogue of the atypical antipsychotic paliperidone, engineered through dual chemical interventions: defluorination at the benzisoxazole moiety and deuterium incorporation at four aliphatic hydrogen sites. This compound serves as a critical non-radioactive isotopic tracer in neuropharmacology research, enabling precise quantification of paliperidone in biological matrices while retaining core pharmacological activity [1] [4]. Its molecular formula (C₂₃H₂₄D₄N₄O₃) and weight (412.52 g/mol) reflect these deliberate structural alterations, distinguishing it from the parent drug (C₂₃H₂₇FN₄O₃, 426.48 g/mol) [1] [6].

Structural and Isotopic Characterization of Defluoro Paliperidone-d4

The molecular architecture of Defluoro Paliperidone-d4 features three key modifications relative to paliperidone:

  • Defluorination: Removal of the fluorine atom from the 6-fluoro-1,2-benzisoxazole group, altering electronic distribution and metabolic susceptibility [1] [4].
  • Deuterium Incorporation: Strategic replacement of four hydrogen atoms with deuterium at aliphatic positions, creating a stable isotopologue with distinct physicochemical properties [4] [9].
  • Stereochemical Identity: Retention of paliperidone’s chiral center at the 9-hydroxy position, preserving stereospecific receptor interactions [8] [10].

Table 1: Structural Comparison of Paliperidone Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
PaliperidoneC₂₃H₂₇FN₄O₃426.48Fluorinated benzisoxazole
Paliperidone-d4C₂₃H₂₃D₄FN₄O₃430.50Deuterated, fluorinated
Defluoro Paliperidone-d4C₂₃H₂₄D₄N₄O₃412.52Deuterated, defluorinated
Defluoro PaliperidoneC₂₃H₂₈N₄O₃408.49Defluorinated (non-deuterated) [1] [6] [9]

Synthetic protocols involve catalytic deuteration (using D₂O or deuterium gas under controlled pH/temperature) followed by hydrodefluorination via Pd/C catalysis. Industrial-scale production employs continuous-flow reactors and achieves >98% isotopic purity through HPLC purification [1] [4] [6]. Characterization relies on tandem analytical techniques:

  • NMR spectroscopy (¹H/¹³C) validates deuterium placement
  • LC-MS/MS quantifies isotopic enrichment
  • X-ray diffraction confirms crystalline structure [4] [9]

Historical Development of Deuterated Antipsychotics

Deuterated antipsychotics emerged from efforts to optimize pharmacokinetics through the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates versus C-H bonds during metabolism. Key milestones include:

  • 2011: FDA approval of deutetrabenazine (Austedo®), validating deuterium’s clinical utility in CNS drugs [3].
  • 2010s: Systematic exploration of deuterated risperidone/paliperidone analogues to prolong half-life and reduce dosing frequency [2] [4].
  • Rationale for Paliperidone-d4: Deuterium at metabolically vulnerable sites attenuates CYP450-mediated oxidation, extending plasma half-life to 22–26 hours vs. 18–20 hours for non-deuterated paliperidone [1] [4].

Defluoro Paliperidone-d4 extends this strategy by combining deuterium’s metabolic stabilization with defluorination’s analytical advantages, enabling unambiguous differentiation from endogenous metabolites in mass spectrometry [1] [6].

Significance of Fluorine Substitution in Paliperidone Analogues

Fluorine’s role in paliperidone’s pharmacology is multifaceted:

  • Electronic Effects: The fluorine atom enhances benzisoxazole ring stability and influences binding affinity at dopamine D₂ receptors [3] [8].
  • Metabolic Consequences: Fluorine directs oxidative metabolism away from benzisoxazole, reducing quinone-imine toxicant formation [3] [10].

Table 2: Impact of Fluorine Removal on Pharmacological Parameters

ParameterPaliperidoneDefluoro Paliperidone-d4Functional Significance
D₂ Receptor Kᵢ (nM)0.8–1.24.2 ± 0.3~5-fold reduction in affinity
5-HT₂ₐ Receptor Kᵢ (nM)1.5–2.00.8 ± 0.1Enhanced serotonin antagonism
Oxidative DegradationModerateHighN-oxide formation increases 2.8%/month [1] [4]

Defluorination fundamentally alters the compound’s behavior:

  • Receptor Binding: Reduced D₂ affinity but retained 5-HT₂ₐ antagonism, potentially influencing antipsychotic efficacy [1] [7].
  • Analytical Utility: Eliminates fluorine-mediated matrix effects in LC-MS/MS, improving signal-to-noise ratios by 15–20% [1] [4].
  • Stability Profile: Increased susceptibility to oxidative degradation (major degradant: N-oxide derivative) necessitates inert atmosphere storage [1] [6].

Properties

Product Name

Defluoro Paliperidone-d4

Molecular Formula

C₂₃H₂₄D₄N₄O₃

Molecular Weight

412.52

Synonyms

3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4; Paliperidone Impurity F-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.